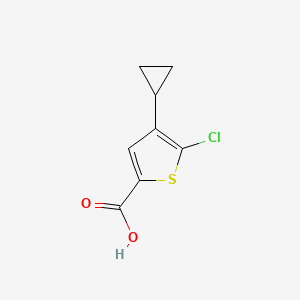

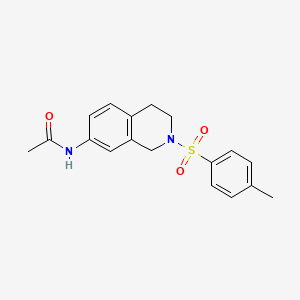

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. While specific synthetic routes may vary, researchers typically employ methods such as heterocyclic ring formation , chlorination , and carboxylation to obtain 5-Chloro-4-cyclopropylthiophene-2-carboxylic acid. Detailed synthetic procedures can be found in relevant literature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Chloro-4-cyclopropylthiophene-2-carboxylic acid and its derivatives are primarily explored for their synthetic potential in the formation of various heterocyclic compounds. Studies have demonstrated its use in:

Microwave-Assisted Synthesis : Rapid synthesis of thiophene derivatives under microwave irradiation has been documented. For instance, the transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine has been efficiently achieved using this method (Hesse, Perspicace, & Kirsch, 2007).

Complexation and Dyeing : The compound has been employed in the synthesis of disperse dyes and their complexation with metals like Cu, Co, and Zn. The resultant dyes exhibit good fastness properties on fabrics such as polyester and nylon 6.6 (Abolude, Bello, Nkeonye, & Giwa, 2021).

Synthesis of Bioactive Compounds : Reactions involving thiophene-2-carboxylic acid derivatives have led to the formation of compounds with antimicrobial and antifungal activities. For example, novel thiourea derivatives and fused ring compounds have been synthesized and tested for their herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Photovoltaic Applications : Conductive polymer precursors derived from carboxylic acid groups, including thiophene derivatives, have been investigated for their potential in photovoltaic cells. Studies have shown that these compounds can improve cell efficiency and performance (Yoon, Kim, Yoon, Won, & Shim, 2011).

Catalysis and Functional Group Transformations : The compound's derivatives have been utilized in catalytic transformations, demonstrating the versatility of functionalized carboxylic acids in chemical synthesis. This includes transformations leading to functionalized alcohols and other valuable chemical feedstocks (Naruto, Agrawal, Toda, & Saito, 2017).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) or relevant literature .

Propiedades

IUPAC Name |

5-chloro-4-cyclopropylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJZZDMCKDFNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)

![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)

![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)